molecular formula C18H19N3O5S B2884531 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034452-67-8

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2884531
CAS RN: 2034452-67-8
M. Wt: 389.43
InChI Key: SAJYOHADNRMXPL-UHFFFAOYSA-N
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Description

The compound “N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Thiadiazoles are a sub-family of azole compounds and are aromatic due to their two double bonds and the sulfur lone pair .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The new chemical structures are usually confirmed using spectroscopy (IR, NMR, and MS) and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The thiadiazole ring is a key structural feature, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. Thiadiazole derivatives have been found to exhibit various biological activities due to the presence of the N–C–S– moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiadiazole derivatives are generally stable and exhibit strong aromaticity .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various heterocyclic compounds incorporating thiadiazole moieties, demonstrating potential biological activities. For instance, compounds with 1,3,4-thiadiazole scaffolds have been synthesized and evaluated for their anticancer activities against different human cancer cell lines, showing promising results in some cases (Tiwari et al., 2017). Similarly, the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent has shown potent activity against the colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Properties

Several studies have focused on the antimicrobial and antioxidant properties of compounds containing thiadiazole and related heterocycles. New substituted anilinobenzimidazoles carrying 1,3,4-thiadiazole and other heterocycles have been synthesized, showing antimicrobial activity against a variety of microorganisms (Nofal et al., 2002). Moreover, novel benzimidazole derivatives have demonstrated significant antioxidant properties on lipid peroxidation in rat liver, indicating their potential as therapeutic agents (Kuş et al., 2004).

Unusual Chemical Synthesis and Structural Analysis

Research has also been conducted on the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines and the structural analysis of Schiff bases derived from 1,3,4-thiadiazole compounds, highlighting the diverse synthetic strategies and structural variations explored in the development of new compounds with potential biological activities (Faty et al., 2011); (Gür et al., 2020).

Future Directions

Thiadiazole derivatives are an active area of research due to their broad-spectrum activities. Future research may focus on exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-20-13-6-2-3-7-14(13)21(27(20,23)24)11-10-19-18(22)17-12-25-15-8-4-5-9-16(15)26-17/h2-9,17H,10-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJYOHADNRMXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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